

ML364: A Selective Inhibitor of Ubiquitin-Specific Protease 2 (USP2)

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A Comprehensive Guide to the Specificity and Validation of ML364 as a Potent USP2 Inhibitor

For researchers and drug development professionals investigating the ubiquitin proteasome system, the selective inhibition of specific deubiquitinating enzymes (DUBs) is crucial for understanding their roles in cellular processes and for developing targeted therapeutics.

ML364 has emerged as a key small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a DUB implicated in various cancers through its regulation of key cellular proteins such as cyclin D1.[1][2] This guide provides a detailed comparison of ML364's specificity for USP2 over other USPs and other enzyme classes, supported by experimental data and detailed methodologies.

Specificity Profile of ML364

ML364 demonstrates notable selectivity for USP2. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) against USP2 to be 1.1 μ M.[1][2] The inhibitor also shows activity against USP8, a closely related deubiquitinase, with an IC50 of 0.95 μ M. However, ML364 is largely inactive against a range of other proteases, including USP15, caspase 6, caspase 7, MMP1, and MMP9, showcasing its preferential activity.[1] Furthermore, screening against a panel of 102 kinases revealed no significant binding, underscoring its specificity outside of the deubiquitinase family.[1]

Table 1: Inhibitory Activity of ML364 Against a Panel of Proteases



Enzyme Target	IC50 (μM)
USP2	1.1
USP8	0.95
USP15	Inactive
Caspase 6	Inactive
Caspase 7	Inactive
MMP1	Inactive
MMP9	Inactive

Direct Binding and Cellular Activity

The direct interaction between **ML364** and USP2 has been quantified using microscale thermophoresis (MST), revealing a dissociation constant (Kd) of 5.2 µM.[3] This biophysical validation confirms the direct binding of **ML364** to USP2.

In a cellular context, **ML364** effectively inhibits USP2, leading to the destabilization and subsequent degradation of its substrate, cyclin D1.[1][2] Studies in HCT116 colorectal cancer cells and Mino mantle cell lymphoma cells have shown that treatment with **ML364** leads to a time- and dose-dependent decrease in cyclin D1 protein levels.[3] This cellular activity is consistent with its biochemical potency, further validating **ML364** as a cell-permeable and effective inhibitor of USP2.

Experimental Protocols

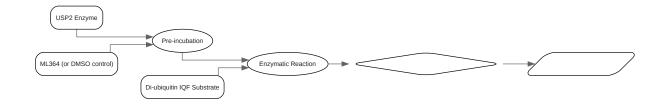
To ensure the reproducibility and accurate interpretation of data, detailed methodologies for the key validation experiments are provided below.

Biochemical Inhibition Assay (Di-ubiquitin IQF Assay)

This assay measures the enzymatic activity of USP2 by monitoring the cleavage of an internally quenched fluorescent (IQF) di-ubiquitin substrate.

Workflow:





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Caption: Workflow for the Di-ubiquitin IQF Assay.

Protocol:

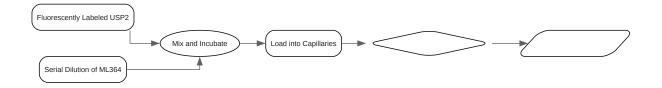
- Recombinant USP2 enzyme is pre-incubated with varying concentrations of ML364 (or DMSO as a vehicle control) in an appropriate assay buffer (e.g., 20 mM Tris, pH 8.0, 50 mM NaCl, 5 mM DTT) for 15-30 minutes at room temperature in a 384-well plate.
- The enzymatic reaction is initiated by the addition of a di-ubiquitin IQF substrate (e.g., K48-linked).
- The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is monitored over time using a fluorescence plate reader.
- Initial reaction velocities are calculated from the linear phase of the fluorescence curve.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the **ML364** concentration and fitting the data to a four-parameter dose-response curve.

Microscale Thermophoresis (MST) for Binding Affinity

MST measures the affinity of **ML364** for USP2 by detecting changes in the thermophoretic movement of the protein upon ligand binding.

Workflow:





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Caption: Workflow for Microscale Thermophoresis.

Protocol:

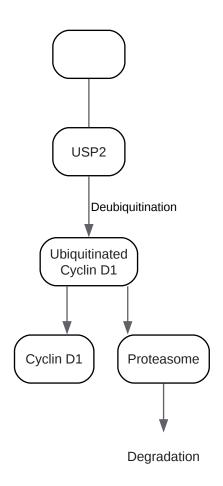
- USP2 is labeled with a fluorescent dye (e.g., NT-647).
- A serial dilution of **ML364** is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).
- A constant concentration of labeled USP2 is mixed with each concentration of ML364 and incubated briefly to reach binding equilibrium.
- The samples are loaded into glass capillaries.
- The thermophoretic movement of the labeled USP2 is measured in an MST instrument.
- The change in thermophoresis is plotted against the ML364 concentration, and the dissociation constant (Kd) is calculated by fitting the data to a binding curve.

Cell-Based Cyclin D1 Degradation Assay (Western Blot)

This assay validates the cellular activity of **ML364** by measuring the levels of the USP2 substrate, cyclin D1.

Signaling Pathway:





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Caption: ML364 inhibits USP2, leading to Cyclin D1 degradation.

Protocol:

- Cancer cell lines (e.g., HCT116) are seeded in multi-well plates and allowed to adhere overnight.
- Cells are treated with various concentrations of ML364 or DMSO for a specified time course (e.g., 6, 12, 24 hours).
- Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA assay.



- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against cyclin D1 and a loading control (e.g., β-actin or GAPDH).
- After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- The intensity of the cyclin D1 band is quantified and normalized to the loading control to determine the relative protein levels.

Conclusion

The available data strongly support **ML364** as a selective and potent inhibitor of USP2. Its well-characterized inhibitory activity, direct binding, and demonstrated cellular effects on the USP2 substrate cyclin D1 make it a valuable tool for studying the biological functions of USP2 and for exploring its therapeutic potential in diseases such as cancer. The detailed protocols provided herein offer a foundation for the rigorous validation and application of **ML364** in diverse research settings.

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- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models PMC [pmc.ncbi.nlm.nih.gov]
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